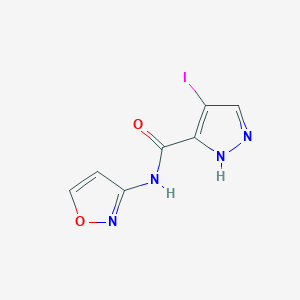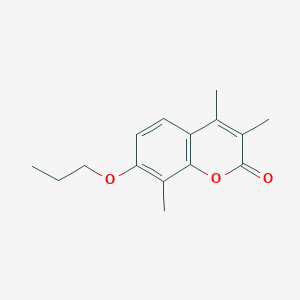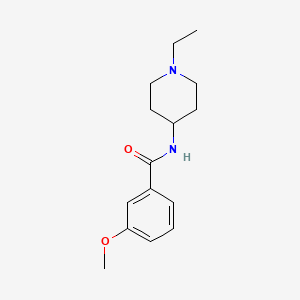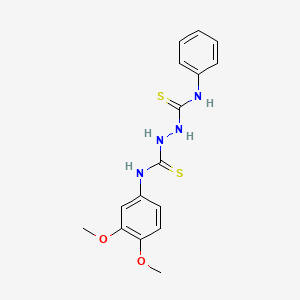![molecular formula C9H13N3OS B4832314 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]thiomorpholine](/img/structure/B4832314.png)
4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]thiomorpholine
Overview
Description
4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]thiomorpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is also known as MPTM, and it is a thiomorpholine derivative that has a pyrazolyl carbonyl group attached to it.
Mechanism of Action
The mechanism of action of MPTM is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target organism. For example, in cancer cells, MPTM has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In viruses, MPTM has been shown to inhibit the activity of the enzyme RNA polymerase, which is involved in viral replication.
Biochemical and Physiological Effects:
MPTM has been shown to have various biochemical and physiological effects depending on the target organism. In cancer cells, MPTM has been shown to induce cell cycle arrest and apoptosis. In viruses, MPTM has been shown to inhibit viral replication and reduce viral load. In plants, MPTM has been shown to inhibit the growth of weeds and pests.
Advantages and Limitations for Lab Experiments
MPTM has several advantages for lab experiments, such as its ease of synthesis, high purity, and low toxicity. However, MPTM also has some limitations, such as its limited solubility in water and its instability under certain conditions.
Future Directions
The potential applications of MPTM in various fields make it an attractive compound for further research. Some future directions for MPTM research include:
1. Synthesis of MPTM derivatives with improved activity and selectivity.
2. Study of the mechanism of action of MPTM in different target organisms.
3. Development of MPTM-based drugs for the treatment of cancer, viral infections, and fungal infections.
4. Investigation of the environmental impact of MPTM as a herbicide and insecticide.
5. Use of MPTM as a building block for the synthesis of novel materials.
Conclusion:
In conclusion, 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]thiomorpholine is a promising compound with potential applications in various fields. Its ease of synthesis, high purity, and low toxicity make it an attractive compound for further research. The mechanism of action of MPTM is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target organism. MPTM has been shown to have various biochemical and physiological effects depending on the target organism. Further research on MPTM derivatives and their potential applications is needed to fully understand the potential of this compound.
Scientific Research Applications
MPTM has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, MPTM has been shown to exhibit anticancer, antiviral, and antifungal activities. In agriculture, MPTM has been studied as a potential herbicide and insecticide. In material science, MPTM has been used as a building block for the synthesis of novel materials.
properties
IUPAC Name |
(1-methylpyrazol-3-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-11-3-2-8(10-11)9(13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWIGMLNNNDJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4832238.png)
![methyl 2-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4832246.png)
![N-(2-methoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4832247.png)




![8-chloro-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4832277.png)

![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4832286.png)
![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-cyclopropylacetamide](/img/structure/B4832292.png)
![7-({[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4832298.png)
![3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4832310.png)
